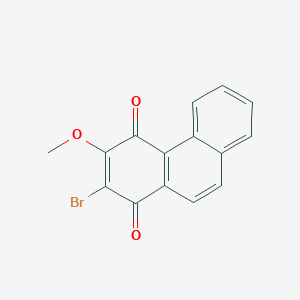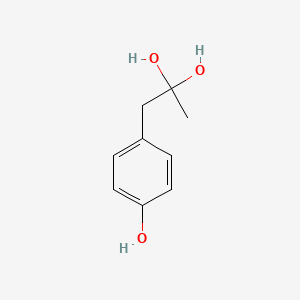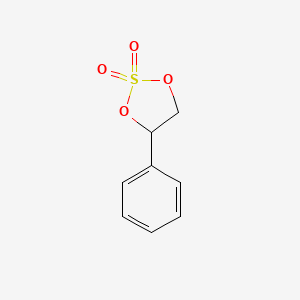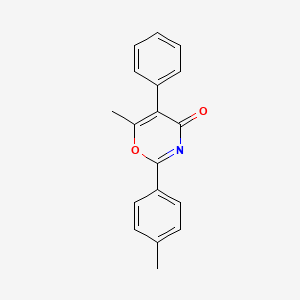![molecular formula C9H20NO4PSi B14382723 Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate CAS No. 88631-43-0](/img/structure/B14382723.png)
Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate is a chemical compound that consists of a phosphonate group attached to a cyano and trimethylsilyl-substituted propyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate typically involves the reaction of a phosphonate ester with a cyano-substituted trimethylsilyl ether. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction can be carried out using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The trimethylsilyl group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding phosphonic acid and alcohol.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the phosphonate group can be oxidized to a phosphate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Various substituted phosphonates.
Hydrolysis: Phosphonic acids and alcohols.
Reduction: Amines and reduced phosphonates.
Aplicaciones Científicas De Investigación
Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a precursor to biologically active phosphonates.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate involves its ability to participate in nucleophilic substitution reactions. The trimethylsilyl group acts as a leaving group, allowing the cyano-substituted propyl group to react with various nucleophiles. The phosphonate group can also undergo hydrolysis or oxidation, leading to the formation of different functional groups that can interact with biological targets or participate in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl {2-cyano-2-methyl-2-[(trimethylsilyl)oxy]ethyl}phosphonate
- Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]ethyl}phosphonate
Uniqueness
Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate is unique due to the presence of both a cyano group and a trimethylsilyl group on the same carbon atom, which imparts distinct reactivity and stability. This combination of functional groups allows for versatile applications in synthesis and research, distinguishing it from other phosphonates that may lack one or both of these groups.
Propiedades
Número CAS |
88631-43-0 |
|---|---|
Fórmula molecular |
C9H20NO4PSi |
Peso molecular |
265.32 g/mol |
Nombre IUPAC |
3-dimethoxyphosphoryl-2-methyl-2-trimethylsilyloxypropanenitrile |
InChI |
InChI=1S/C9H20NO4PSi/c1-9(7-10,14-16(4,5)6)8-15(11,12-2)13-3/h8H2,1-6H3 |
Clave InChI |
BMDWLXBOONSPKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CP(=O)(OC)OC)(C#N)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid](/img/structure/B14382664.png)


![N,N'-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14382688.png)
![Ethyl [4-(acetyloxy)phenyl]acetate](/img/structure/B14382699.png)


![1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B14382721.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide](/img/structure/B14382722.png)
